2-Allyloxyethanol is a bifunctional reactive intermediate characterized by an allyl ether group and a primary hydroxyl group separated by an ethylene oxide spacer. In industrial and laboratory procurement, it is primarily selected as a versatile monomer, reactive diluent, and precursor for silane coupling agents, polyurethanes, and polyhedral oligomeric silsesquioxane (POSS) nanocomposites. Its dual functionality allows for orthogonal reactivity—enabling hydrosilylation or thiol-ene click reactions at the double bond, and esterification or urethane formation at the hydroxyl group. For technical buyers and process chemists, the critical baseline value of 2-allyloxyethanol lies in its ability to introduce a flexible, hydrophilic ether linkage into polymer backbones while offering significantly improved handling safety and lower volatility compared to simpler allyl analogs .
Generic substitution of 2-allyloxyethanol with its closest structural analog, allyl alcohol, frequently fails in scale-up and advanced material synthesis due to severe differences in toxicity, volatility, and steric profile. Allyl alcohol is highly toxic, lachrymatory, and possesses a low boiling point (~97 °C), requiring stringent engineering controls, whereas 2-allyloxyethanol boils at ~159 °C, drastically reducing vapor inhalation risks during bulk handling [1]. Furthermore, in polymer and nanocomposite formulations, the lack of the ethylene oxide spacer in allyl alcohol leads to more rigid, less hydrophilic networks and higher rates of undesired Markovnikov addition during thiol-ene crosslinking [2]. Conversely, substituting with longer polyethylene glycol (PEG) monoallyl ethers introduces excessive viscosity and alters the hydrophilic-lipophilic balance (HLB) unpredictably, making 2-allyloxyethanol the precise optimal choice for balancing spacer flexibility, reactivity, and process safety.
In radical-catalyzed thiol-ene addition reactions (e.g., with thiol-functionalized POSS), the proximity of functional groups to the alkene significantly impacts the regioselectivity of the addition. 2-Allyloxyethanol demonstrates higher anti-Markovnikov selectivity compared to allyl alcohol. Quantitative NMR analysis reveals that 2-allyloxyethanol yields only 8.3% of the undesired Markovnikov addition product, whereas allyl alcohol yields 11.8% under identical conditions [1]. This reduction in Markovnikov addition is critical for maintaining structural uniformity and predictable crosslink density in high-performance polymer networks.
| Evidence Dimension | Markovnikov addition byproduct yield in thiol-ene reaction |
| Target Compound Data | 8.3% Markovnikov addition |
| Comparator Or Baseline | 11.8% Markovnikov addition (Allyl alcohol) |
| Quantified Difference | 29.6% relative reduction in undesired Markovnikov byproduct |
| Conditions | Radical-catalyzed thiol-ene addition with thiol-POSS using AIBN in toluene at 60 °C |
Lower Markovnikov byproduct formation ensures higher structural regularity and predictable mechanical properties in crosslinked polymer networks and hybrid nanocomposites.
For industrial procurement and process chemistry, the volatility of reactive monomers dictates the required safety infrastructure. 2-Allyloxyethanol exhibits a boiling point of 159 °C, which is substantially higher than the 97 °C boiling point of its simpler analog, allyl alcohol . This 62 °C difference translates to a dramatically lower vapor pressure at ambient processing temperatures. Consequently, 2-allyloxyethanol is classified as a combustible liquid rather than a highly flammable and highly toxic inhalation hazard, drastically reducing the HVAC and containment costs associated with large-scale etherification and polymerization workflows.
| Evidence Dimension | Boiling Point / Volatility Indicator |
| Target Compound Data | 159 °C |
| Comparator Or Baseline | 97 °C (Allyl alcohol) |
| Quantified Difference | +62 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The significantly higher boiling point lowers vapor pressure and inhalation risks, enabling safer and more cost-effective scale-up in industrial manufacturing.
The synthesis of functionalized polyhedral oligomeric silsesquioxanes (POSS) often suffers from competing O-silylation side reactions when using unprotected alcohols. However, the direct hydrosilylation of specific siloxane cores (e.g., Q8M8H) with 2-allyloxyethanol proceeds primarily via the desired C-silylation pathway, avoiding the extensive O-silylation seen with other terminal Si-H functionalized siloxanes or requiring the complex protection/deprotection steps typical for many unsaturated alcohols [1]. This inherent chemoselectivity streamlines the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) analogs.
| Evidence Dimension | Reaction Pathway Selectivity |
| Target Compound Data | Primary C-silylation without hydroxyl protection |
| Comparator Or Baseline | Standard unsaturated alcohols (require OH protection to prevent O-silylation) |
| Quantified Difference | Elimination of protection/deprotection synthetic steps |
| Conditions | Pt-catalyzed direct hydrosilylation of Q8M8H POSS core |
Bypassing hydroxyl protection steps reduces solvent waste, improves overall yield, and accelerates the commercial production of hybrid organic-inorganic precursors.
Leveraging its primary hydroxyl group and flexible ethylene oxide spacer, 2-allyloxyethanol is an ideal end-capping reagent for polyurethanes. The resulting macromonomers feature pendant or terminal allyl groups that can be further crosslinked via UV-initiated thiol-ene reactions, providing highly tunable, flexible hydrogels or coatings with predictable crosslink densities due to its low Markovnikov byproduct formation [1].
Due to its ability to undergo direct C-hydrosilylation without the need for hydroxyl protection, 2-allyloxyethanol is a preferred precursor for synthesizing functionalized polyhedral oligomeric silsesquioxanes (POSS). These organic-inorganic hybrid materials are utilized to enhance the thermal and mechanical properties of advanced resins and optical coatings [2].
With its high boiling point (159 °C) and low volatility compared to allyl alcohol, 2-allyloxyethanol serves as a safer reactive diluent in UV-curable inks and adhesives. It effectively reduces formulation viscosity while participating in the curing process, ensuring minimal VOC emissions and improving the flexibility of the cured film .
Corrosive;Irritant